Trimethylthioacetic S-acid
Overview
Description
Trimethylthioacetic S-acid is a useful research compound. Its molecular formula is C5H10OS and its molecular weight is 118.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
1. Application in Peptide Synthesis
Trimethylthioacetic S-acid and its derivatives find application in the field of peptide synthesis. One study demonstrates the use of trimethoxyphenylthio (S-Tmp) as a novel cysteine protecting group in Fmoc solid-phase peptide synthesis, which is a less cumbersome alternative to tert-butylthio for cysteine protection in peptide synthesis (Postma, Giraud, & Albericio, 2012).
2. Development of Fluorescent Probes
This compound derivatives are used in developing fluorescent probes for the detection of biothiols. A study utilized the trimethyl lock mechanism for creating a sensitive and selective fluorescent probe that responds instantaneously to glutathione (GSH), even at very low concentrations (Yang et al., 2018).
3. Utilization in Chemical Biology
The trimethyl lock, a derivative of this compound, is highlighted forits use in molecular release mechanisms in chemistry, biology, and pharmacology. This mechanism involves an extremely rapid lactonization reaction, useful in the release of amino groups from amides, including small-molecule drugs and peptides. The versatility of trimethyl lock conjugates makes them a valuable tool in chemical biology (Levine & Raines, 2012).
4. Analysis in Gas Chromatography
This compound and its derivatives are relevant in the field of analytical chemistry, particularly in gas chromatography for the quantitative analysis of amino acids. The phenylthiohydantoins of amino acids, involving trimethylsilylation, are analyzed using gas chromatography, enhancing the detection and quantification of these compounds (Pisano & Bronzert, 1969).
5. Applications in Organic Synthesis
In organic synthesis, this compound derivatives, like trimethyltin hydroxide, are used for the solid-phase cleavage of benzyl ester linkages between amino acids/dipeptides and resins. These compounds facilitate various reactions, including transesterifications and acetylation/deacetylation processes (Mascaretti, Furlan, Salomon, & Mata, 1999).
Safety and Hazards
Trimethylthioacetic S-acid is flammable and can cause severe burns . Contact with eyes may cause severe irritation and possible eye burns . It may cause severe irritation and possible burns on the skin . Inhalation may cause severe irritation of the respiratory tract with sore throat, coughing, shortness of breath, and delayed lung edema . It causes chemical burns to the respiratory tract .
Mechanism of Action
Target of Action
Trimethylthioacetic S-acid, also known as Thiopivalic acid , is a chemical compound with the molecular formula C5H10OS The primary targets of this compound are currently not well-documented in the available literature
Pharmacokinetics
It has been reported that this compound can be analyzed using reverse phase high-performance liquid chromatography (hplc) methods . This suggests that it may be possible to study its pharmacokinetics using such techniques.
Properties
IUPAC Name |
2,2-dimethylpropanethioic S-acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-5(2,3)4(6)7/h1-3H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSXHKMJBWOMRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204117 | |
Record name | Trimethylthioacetic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55561-02-9 | |
Record name | 2,2-Dimethylpropanethioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55561-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylthioacetic S-acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055561029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylthioacetic S-acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50204117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylthioacetic S-acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.262 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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